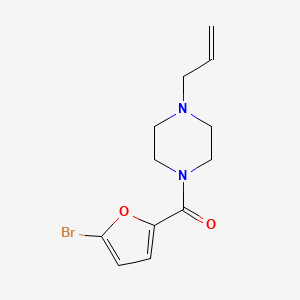
1-allyl-4-(5-bromo-2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-(5-bromo-2-furoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-allyl-4-(5-bromo-2-furoyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, it inhibits the activation of NF-κB by reducing the phosphorylation of IκBα. In neurological disorders, it has been found to activate the Nrf2/ARE pathway and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. In addition, it has been found to improve cognitive function and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-allyl-4-(5-bromo-2-furoyl)piperazine in lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity and does not cause significant side effects in animal models. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 1-allyl-4-(5-bromo-2-furoyl)piperazine. One direction is to investigate its potential therapeutic applications in other fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic effects. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-allyl-4-(5-bromo-2-furoyl)piperazine involves the reaction of 5-bromo-2-furoic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperazine to yield the final product. The yield of this synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-(5-bromo-2-furoyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, it has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-2-5-14-6-8-15(9-7-14)12(16)10-3-4-11(13)17-10/h2-4H,1,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFJPXYTALCLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
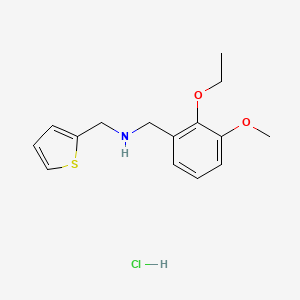
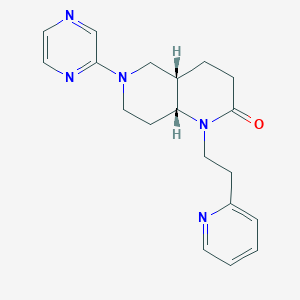
![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)
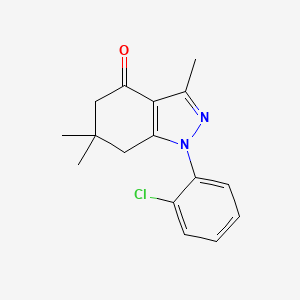
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)
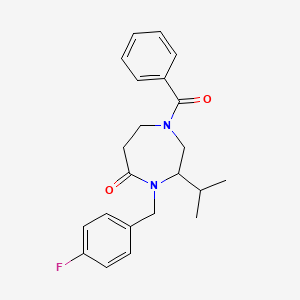
![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
